1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene
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Overview
Description
1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene is a complex organic compound characterized by the presence of an iodine atom, a hept-1-en-3-yn group, and a cyclohexene ring. This compound is of interest due to its unique structure, which combines elements of alkenes, alkynes, and halides, making it a versatile molecule in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene typically involves the iodination of a precursor compound. One common method is the reaction of hept-1-en-3-yne with iodine in the presence of a catalyst to form the iodoalkyne intermediate. This intermediate is then reacted with cyclohexene under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The iodine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium hydroxide or ammonia are used under basic conditions.
Major Products: The major products formed from these reactions include epoxides, ketones, alkenes, alkanes, and various substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and the alkyne group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can inhibit or modify the activity of enzymes, leading to various biological effects .
Comparison with Similar Compounds
1-Iodo-1-heptyne: Similar in structure but lacks the cyclohexene ring.
Cyclohexene: Lacks the iodine and alkyne groups, making it less reactive.
Hept-1-en-3-yne: Similar alkyne structure but without the iodine and cyclohexene components.
Uniqueness: 1-(1-Iodohept-1-EN-3-YN-1-YL)cyclohex-1-ene is unique due to its combination of an iodine atom, an alkyne group, and a cyclohexene ring. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
CAS No. |
919123-66-3 |
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Molecular Formula |
C13H17I |
Molecular Weight |
300.18 g/mol |
IUPAC Name |
1-(1-iodohept-1-en-3-ynyl)cyclohexene |
InChI |
InChI=1S/C13H17I/c1-2-3-4-8-11-13(14)12-9-6-5-7-10-12/h9,11H,2-3,5-7,10H2,1H3 |
InChI Key |
RJGIYJGKTQLSFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC=C(C1=CCCCC1)I |
Origin of Product |
United States |
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